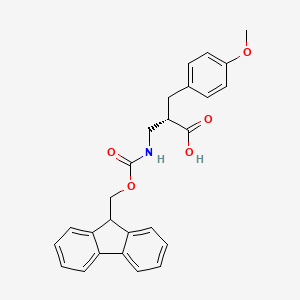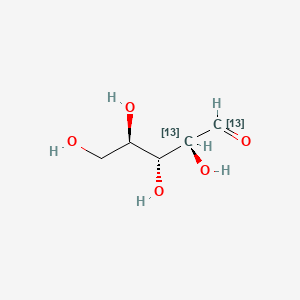
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of D-Ribose-1,2-13C2 typically involves the chemical synthesis method. The most common approach is to synthesize it by reacting a 13C-isotopically labeled starting material with an appropriate reagent through a series of reaction steps . The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of D-Ribose-1,2-13C2 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment and reagents to maintain the isotopic purity and chemical integrity of the compound .
化学反応の分析
Types of Reactions
D-Ribose-1,2-13C2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of D-Ribose-1,2-13C2 can lead to the formation of ribonic acid derivatives, while reduction can produce ribitol derivatives .
科学的研究の応用
D-Ribose-1,2-13C2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of nucleic acid metabolism and the role of ribose in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development purposes .
作用機序
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of nucleotides and nucleic acids. The carbon-13 isotope labeling allows for the tracking and quantification of metabolic fluxes and the study of biochemical pathways. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolytic pathway .
類似化合物との比較
Similar Compounds
D-Ribose-1-13C: Labeled at the first carbon position.
D-Ribose-2,3,4,5-13C4: Labeled at multiple carbon positions.
D-Glucose-1,2-13C2: Labeled at the first and second carbon positions of glucose.
D-Fructose-1,6-13C2: Labeled at the first and sixth carbon positions of fructose
Uniqueness
D-Ribose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which allows for detailed studies of ribose metabolism and its role in various biochemical processes. This specificity makes it a valuable tool in research applications where precise tracking of metabolic pathways is required .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |
InChIキー |
PYMYPHUHKUWMLA-BZCPYFRZSA-N |
異性体SMILES |
C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


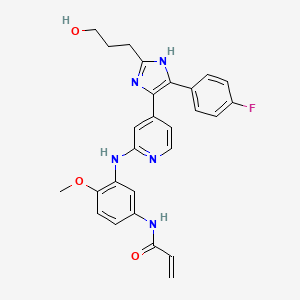


![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)

![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)
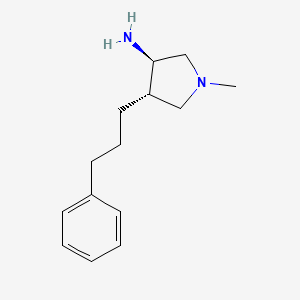
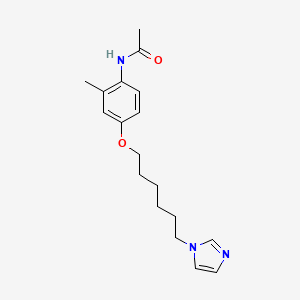

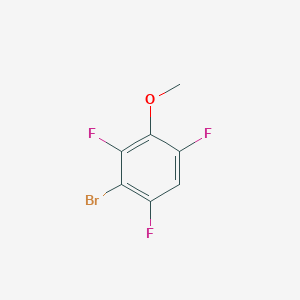
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
